Diisopropanolamine

Description

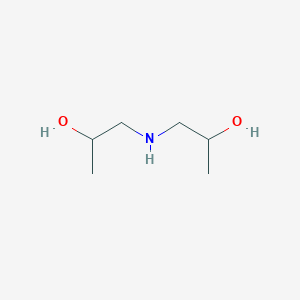

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTYICIALWPMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2, Array | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020179 | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White waxy solid | |

CAS No. |

110-97-4, 68153-96-8 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropanolamine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-iminodipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

diisopropanolamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropanolamine (DIPA) is a versatile organic compound classified as a secondary amino alcohol.[1][2] Its bifunctional nature, stemming from the presence of both secondary amine and hydroxyl groups, allows it to serve a multitude of functions in various industrial and commercial applications.[2] This technical guide provides an in-depth overview of the chemical structure, core physicochemical properties, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is structurally a diethanolamine (B148213) molecule substituted with methyl groups at the 1 and 1' positions.[1][2] It is a secondary amino compound, a secondary alcohol, and an aminodiol.[1][2]

Chemical Structure Diagram

Caption: Chemical structure of this compound (DIPA).

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol | [1][3] |

| CAS Number | 110-97-4 | [1][3][4] |

| Molecular Formula | C₆H₁₅NO₂ | [1][3][5] |

| Molecular Weight | 133.19 g/mol | [1][3][5] |

| Synonyms | DIPA, Bis(2-hydroxypropyl)amine, 1,1'-Iminobis-2-propanol | [3][5][6] |

Physicochemical Properties

This compound is typically a white to yellow crystalline solid at room temperature, which may also appear as a colorless liquid upon melting.[1][2] It is hygroscopic and may turn yellow upon exposure to air and light.[1][7]

Physical Properties

| Property | Value | Conditions | Reference(s) |

| Appearance | White to yellow crystalline solid or colorless liquid | Ambient | [1][2] |

| Odor | Ammoniacal, fishy | - | [1][2] |

| Melting Point | 42 - 45 °C (107.6 - 113 °F) | - | [2][3][4] |

| Boiling Point | 249 - 250 °C (480 - 482 °F) | 745 - 760 mmHg | [2][3][4] |

| Density | 0.99 - 1.004 g/cm³ | 20 - 42 °C | [1][2][3] |

| Vapor Pressure | 0.015 - 0.02 mmHg | 20 °C | [4][8] |

| Flash Point | 127 - 138 °C (260 - 280 °F) | Closed Cup | [3][6][8] |

| Autoignition Temp. | 310 °C (590 °F) | - | [8] |

| Viscosity | 86 mPa·s | 60 °C | [8] |

Solubility and Chemical Parameters

| Property | Value | Conditions | Reference(s) |

| Water Solubility | Completely soluble/miscible | 20 °C | [4][8] |

| Alcohol Solubility | Miscible | - | [1] |

| Toluene Solubility | Slightly soluble | - | [1] |

| Hydrocarbon Sol. | Insoluble | - | [1] |

| pKa | 9.1 | - | [1][9] |

| LogP (Kow) | -0.82 | - | [1] |

| pH | 11 - 11.5 | 5-10% aqueous solution | [8][10][11] |

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized standards.

Melting Point Determination

The melting point is determined using the capillary method. A small, pulverized sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is placed in a calibrated melting point apparatus with a controlled heating block. An initial rapid heating can be performed to find an approximate melting range. For an accurate measurement, a second sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[12][13]

Boiling Point Determination

The boiling point is determined at a specified atmospheric pressure. A small quantity of the liquid sample is placed in a reaction vial or test tube with a boiling chip. A thermometer is positioned with the bulb just above the liquid surface to measure the vapor temperature. The sample is heated gently. The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. For accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg).

Density Measurement

The density of liquid this compound (above its melting point) can be determined using a digital density meter based on the oscillating U-tube principle, as outlined in standards like ASTM D4052 or ASTM D7777.[5][14] A small sample is injected into a thermostated U-shaped tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The apparatus is calibrated using fluids of known density, such as dry air and pure water.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, following methodologies similar to those in OECD Guideline 112.[15][16] A solution of this compound in water is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the pH at the half-equivalence point on the titration curve.

Solubility Determination

Qualitative solubility is determined by adding a small, measured amount of this compound (e.g., 25 mg) to a specific volume of the solvent (e.g., 0.75 mL) in a test tube at a controlled temperature.[17] The mixture is agitated vigorously. The substance is classified as soluble if it dissolves completely. For water-soluble basic compounds like this compound, solubility in acidic (5% HCl) and basic (5% NaOH) solutions is also tested to confirm its amine functionality.[17]

Flash Point Measurement

The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[1][2][9] A sample of this compound is heated in the test cup at a slow, constant rate while being stirred. An ignition source is periodically directed into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2][9]

Applications and Logical Workflows

This compound is used extensively as an emulsifier, stabilizer, surfactant, corrosion inhibitor, and chemical intermediate.[2][6] One of its major applications is in the "sweetening" of natural gas, where it is used to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂).[18][19]

Natural Gas Sweetening Process

The following diagram illustrates the logical workflow of an amine treating process for acid gas removal using an aqueous this compound solution.

Caption: Logical workflow of the amine treating process for natural gas sweetening using DIPA.

In this process, sour gas containing H₂S and CO₂ enters an absorber column and comes into contact with a lean (regenerated) DIPA solution.[20] The alkaline amine solution selectively absorbs the acidic gases.[19] The resulting "rich" amine solution, now carrying the acid gases, is heated in a heat exchanger and then fed to a regenerator (stripper) column.[20] In the regenerator, high temperature and low pressure cause the absorbed H₂S and CO₂ to be released from the amine solution. The regenerated "lean" amine is then cooled and pumped back to the absorber to repeat the cycle.[20]

Spectral Data Summary

Spectroscopic data is crucial for the identification and quality control of this compound.

| Technique | Key Features / Observations | Reference(s) |

| ¹H NMR | Spectral data available. Key shifts (in CDCl₃) are observed around 1.1-1.2 ppm (methyl protons), 2.5-2.8 ppm (methine and methylene (B1212753) protons adjacent to nitrogen), and a broad signal for the hydroxyl and amine protons. | [4][6] |

| ¹³C NMR | Spectral data available. Signals are expected for the methyl carbons (~21 ppm), the carbons attached to the nitrogen (~57 ppm), and the carbons bearing the hydroxyl group (~65 ppm). | [4][21] |

| FTIR | Conforms to structure. Expect broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). | [4][14][22] |

| Mass Spec. | Electron ionization mass spectrum available. | [4][18][23] |

Safety and Handling

This compound is corrosive and can cause burns to the skin and eyes.[7] It is a combustible solid.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[24]

Conclusion

This compound possesses a unique combination of physical and chemical properties derived from its secondary amine and dual secondary alcohol functionalities. This guide has provided a detailed summary of its structure, quantitative properties, and the standard experimental protocols used for their determination. The included workflow for its application in gas sweetening highlights its industrial relevance. This information serves as a valuable technical resource for professionals in research and development.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. This compound(110-97-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. oecd.org [oecd.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. This compound(110-97-4) MS spectrum [chemicalbook.com]

- 19. The role|this compound|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]

- 20. GAS SWEETENING PROCESSES | PDF [slideshare.net]

- 21. This compound(110-97-4) 13C NMR [m.chemicalbook.com]

- 22. This compound(110-97-4) IR Spectrum [m.chemicalbook.com]

- 23. This compound [webbook.nist.gov]

- 24. Diisopropylamine(108-18-9) 13C NMR spectrum [chemicalbook.com]

Diisopropanolamine: A Technical Guide for Researchers

An In-depth Technical Guide on Diisopropanolamine for Researchers, Scientists, and Drug Development Professionals

This compound (DIPA) is a secondary alkanolamine with significant applications across various industrial and research sectors.[1] Its bifunctional nature, possessing both secondary amine and hydroxyl groups, allows it to act as a versatile intermediate in chemical synthesis, a buffering agent, and a solubilizer.[2][3][4] This guide provides a comprehensive overview of its physicochemical properties, applications in drug development, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound is a hygroscopic, water-soluble compound that can appear as a white, waxy solid or a colorless to pale yellow liquid, often with a mild ammonia-like odor.[2][3][5][6] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅NO₂[2][6][7][8][9] |

| Molecular Weight | 133.19 g/mol [1][6][10] |

| CAS Registry Number | 110-97-4[5][8][10] |

| Density | ~1.004 g/mL at 25°C[9] |

| Melting Point | 42-45°C (107.6°F)[7][9] |

| Boiling Point | 249-250°C at 745 mmHg[1][9] |

| Flash Point | 127°C (259-261°F)[7] |

| Water Solubility | Miscible[1][2][7] |

| pH | 11.5 (5% aqueous solution)[1] |

Applications in Research and Drug Development

While DIPA has widespread industrial uses as a corrosion inhibitor, a neutralizing agent in coatings, and for gas treatment in the Sulfinol process, its utility in pharmaceutical research is noteworthy.[2][4][11] It serves as a crucial reagent in the synthesis of various bioactive molecules. A significant application is its use as a precursor in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, which have been identified as potent inhibitors of caspase-3.[5] Caspase-3 is a critical enzyme in the apoptotic pathway, making its inhibitors valuable targets for drug development in therapeutic areas such as neurodegenerative diseases and ischemia.

The structural backbone of DIPA provides a scaffold for building more complex molecules, and its basic nature allows it to be used as a catalyst or pH-adjusting agent in sensitive organic reactions.

Experimental Protocols

Protocol: Synthesis of a Pyrrolo[3,4-c]quinoline-1,3-dione Derivative using this compound

This protocol outlines a representative synthetic step where a DIPA-derived intermediate could be used. The workflow for such a synthesis is visualized below.

Objective: To synthesize a substituted N-(2-hydroxypropyl) pyrrolo[3,4-c]quinoline-1,3-dione as a potential caspase-3 inhibitor.

Materials:

-

This compound (DIPA)

-

4-nitroquinoline-2,3-dicarboxylic acid anhydride (B1165640)

-

Glacial acetic acid

-

Sodium dithionite (B78146)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Methodology:

-

Step 1: Condensation Reaction

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-nitroquinoline-2,3-dicarboxylic acid anhydride in glacial acetic acid.

-

Add 1.1 equivalents of this compound to the solution.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum. This yields the N-bis(2-hydroxypropyl)amino-substituted nitro-quinoline derivative.

-

-

Step 2: Reduction of the Nitro Group

-

Suspend the product from Step 1 in a mixture of ethanol and water.

-

Heat the suspension to 70-80°C.

-

Add 3-4 equivalents of sodium dithionite portion-wise over 30 minutes.

-

Continue heating for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture, and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino-quinoline derivative.

-

-

Step 3: Purification

-

Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified pyrrolo[3,4-c]quinoline-1,3-dione derivative.

-

-

Step 4: Characterization

-

Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

Visualizations

Caption: Synthetic workflow for a DIPA-derived caspase-3 inhibitor.

Caption: Role of DIPA-derived inhibitors in the caspase-3 signaling pathway.

References

- 1. This compound [drugfuture.com]

- 2. chinaamines.com [chinaamines.com]

- 3. This compound | 110-97-4 [chemicalbook.com]

- 4. saiper.com [saiper.com]

- 5. CAS 110-97-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. products.basf.com [products.basf.com]

A Comprehensive Technical Guide to the Synthesis of Diisopropanolamine from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diisopropanolamine (DIPA) from propylene (B89431) oxide and ammonia (B1221849). The document details the reaction chemistry, process parameters, experimental protocols, and industrial-scale production methodologies. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction to this compound (DIPA)

This compound (DIPA) is an organic compound with the chemical formula C₆H₁₅NO₂. It is a secondary amine and a diol, possessing both amine and alcohol functional groups, which impart its versatile chemical properties. DIPA is a white to yellow solid at room temperature and is used in a wide range of industrial applications, including as an emulsifier, stabilizer, chemical intermediate, and a neutralizing agent in various formulations. In the pharmaceutical and drug development sector, DIPA can be used as a precursor for the synthesis of active pharmaceutical ingredients and as a buffering agent.

Reaction Chemistry and Mechanism

The synthesis of this compound from propylene oxide and ammonia is a nucleophilic addition reaction. The reaction proceeds in a stepwise manner, leading to the formation of monoisopropanolamine (MIPA), this compound (DIPA), and triisopropanolamine (B86542) (TIPA).

The overall reaction scheme is as follows:

-

Formation of Monoisopropanolamine (MIPA): NH₃ + C₃H₆O → C₃H₉NO

-

Formation of this compound (DIPA): C₃H₉NO + C₃H₆O → C₆H₁₅NO₂

-

Formation of Triisopropanolamine (TIPA): C₆H₁₅NO₂ + C₃H₆O → C₉H₂₁NO₃

Water is a crucial component in this process, acting as a catalyst to facilitate the ring-opening of the propylene oxide molecule.[1][2] The reaction is typically carried out in an aqueous solution of ammonia. The nucleophilic attack of the ammonia on the less sterically hindered carbon of the propylene oxide ring is the key step in the formation of the isopropanolamines.

A significant side reaction is the hydrolysis of propylene oxide to form propylene glycol, especially in the presence of excess water.[2]

The reaction mechanism involves the protonation of the oxygen atom of the propylene oxide ring by a water molecule, making the epoxide more susceptible to nucleophilic attack by ammonia. The ammonia molecule then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of monoisopropanolamine. This process can then be repeated with MIPA and DIPA acting as the nucleophiles to form DIPA and TIPA, respectively.

Industrial Synthesis of this compound

The industrial production of this compound is a continuous process carried out at elevated temperatures and pressures to achieve a high reaction rate and favorable product distribution. The selectivity towards DIPA is controlled by adjusting the molar ratio of the reactants and other process parameters.

Process Parameters

The key process parameters that influence the yield and selectivity of this compound are:

-

Temperature: The reaction is typically conducted at temperatures in the range of 130°C to 180°C.[1] Higher temperatures increase the reaction rate but may also lead to the formation of undesirable by-products.

-

Pressure: High pressure, generally between 11 and 20 MPa, is maintained to keep the ammonia in a liquid or supercritical state, ensuring a high concentration of the reactant and facilitating the reaction.[1]

-

Molar Ratio of Reactants: The molar ratio of ammonia to propylene oxide is a critical factor in determining the product distribution. To favor the formation of DIPA, a lower molar ratio of ammonia to propylene oxide is used compared to the synthesis of MIPA. A typical molar ratio for DIPA production is in the range of 6:1 to 10:1 (ammonia to propylene oxide).[1]

-

Catalyst: Water is the most common and cost-effective catalyst for this reaction.[1][2] The concentration of water in the ammonia solution can affect the reaction rate and the extent of the propylene glycol side reaction.

The following table summarizes typical industrial process conditions for the synthesis of isopropanolamines, with a focus on maximizing the DIPA yield.

| Parameter | Value | Reference |

| Reactants | Propylene Oxide, Aqueous Ammonia | [1][3] |

| Catalyst | Water | [1][2] |

| Temperature | 130 - 180 °C | [1] |

| Pressure | 11 - 20 MPa | [1] |

| Ammonia:Propylene Oxide Molar Ratio | 6:1 - 10:1 | [1] |

| Reactor Type | Tubular Reactor | [1] |

Experimental Protocol for Industrial Synthesis

The following is a generalized protocol for the industrial-scale synthesis of this compound:

-

Feed Preparation: An aqueous solution of ammonia is prepared with a specific water content to act as the catalyst.[1]

-

Reaction: The aqueous ammonia solution and propylene oxide are continuously fed into a high-pressure tubular reactor. The reactants are heated to the desired reaction temperature.[1] The high pressure ensures that the ammonia remains in a liquid or supercritical state.

-

Deamination: After the reaction, the mixture is passed through a deamination tower to remove unreacted ammonia, which is then recycled back to the reactor.[1]

-

Dehydration: The product mixture is then sent to a dehydration tower to remove water.[1]

-

Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum to obtain high-purity this compound.[1][3] The different boiling points of MIPA, DIPA, and TIPA allow for their separation.

Laboratory-Scale Synthesis of this compound

While detailed laboratory protocols for the synthesis of DIPA are not as commonly published as industrial methods, a batch synthesis can be performed in a high-pressure autoclave. The following is a representative, though generalized, laboratory-scale protocol.

Materials and Equipment

-

Materials: Propylene oxide, concentrated aqueous ammonia, deionized water.

-

Equipment: High-pressure autoclave with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge.

Experimental Procedure

-

Charging the Reactor: The autoclave is charged with a specific amount of concentrated aqueous ammonia and deionized water.

-

Purging: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Heating and Pressurization: The autoclave is heated to the desired reaction temperature (e.g., 120-150°C).

-

Addition of Propylene Oxide: Propylene oxide is then slowly pumped into the autoclave at a controlled rate. The pressure inside the reactor will increase as the propylene oxide is added and the reaction proceeds.

-

Reaction: The reaction mixture is stirred vigorously for a set period (e.g., 2-4 hours) while maintaining the desired temperature and pressure.

-

Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

Workup and Purification: The reaction mixture is transferred to a round-bottom flask. Unreacted ammonia and water are removed by distillation. The resulting mixture of isopropanolamines can then be separated by vacuum distillation.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood due to the toxicity and flammability of the reactants. The use of a high-pressure autoclave requires proper training and adherence to safety protocols.

Data on Yield and Selectivity

The selectivity of the reaction towards MIPA, DIPA, or TIPA is highly dependent on the molar ratio of ammonia to propylene oxide. The following table provides a qualitative overview of the expected product distribution based on the reactant ratio.

| NH₃:Propylene Oxide Molar Ratio | Primary Product | Secondary Products |

| High (>10:1) | MIPA | DIPA, TIPA |

| Intermediate (5:1 - 10:1) | DIPA | MIPA, TIPA |

| Low (<5:1) | TIPA | MIPA, DIPA |

Quantitative data from a specific patent (CN101265197A) for a process optimized for DIPA production is presented below.[3]

| Parameter | Value |

| Ammonia:Propylene Oxide Molar Ratio | 5-8 |

| Reaction Temperature | 148-155 °C |

| Reaction Pressure | 16.0-18.0 MPa |

| Reaction Time | 1.5-3 hours |

| DIPA Purity in Product | >99% |

Conclusion

The synthesis of this compound from propylene oxide and ammonia is a well-established industrial process. Control over reaction parameters, particularly the molar ratio of reactants, temperature, and pressure, is essential for achieving high selectivity towards the desired product. While industrial-scale production is a continuous process, laboratory-scale synthesis can be performed in a batch reactor. Further research into novel catalysts and process optimization could lead to even more efficient and selective methods for the production of this compound.

References

An In-depth Technical Guide to Diisopropanolamine (CAS Number 110-97-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropanolamine (DIPA) is a secondary amino compound and an aminodiol with the CAS number 110-97-4.[1][2] It is a versatile chemical intermediate used in a wide array of industrial applications, serving as an emulsifier, stabilizer, surfactant, and neutralizing agent.[3][4] Structurally, it is diethanolamine (B148213) substituted by methyl groups at positions 1 and 1'.[1][2] While its primary uses are industrial, its properties as a pH buffer and solubilizing agent give it relevance in formulations, including personal care and potentially pharmaceutical applications.[1][5] This guide provides a comprehensive technical overview of its chemical properties, applications, safety data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a hygroscopic, corrosive solid that appears as a white to yellow crystalline substance or a colorless liquid.[1][6][7] It possesses a characteristic mild amine or fish-like odor.[1][8] DIPA is completely miscible with water and soluble in alcohols and many polar solvents.[1][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₅NO₂ | [3][8] |

| Molecular Weight | 133.19 g/mol | [8][9] |

| Appearance | White to yellow solid or colorless liquid | [1][9] |

| Melting Point | 33 - 45 °C (91.4 - 113 °F) | [10][11][12] |

| Boiling Point | 249 - 251 °C (480 - 484 °F) at 745-760 mmHg | [9][10][12] |

| Density | ~1.004 g/mL at 25 °C | [9][12] |

| Vapor Pressure | 0.02 mmHg at 42 °C | [10][11] |

| Flash Point | 126 - 135 °C (259 - 275 °F) | [10][11][12] |

| Autoignition Temperature | 290 - 370 °C (554 - 698 °F) | [6][10][13] |

| Water Solubility | 870 g/L at 20 °C (Completely miscible) | [8][9][10] |

| log Kow (Octanol/Water Partition Coefficient) | -0.82 | [1][13] |

| Refractive Index (n²⁰ᴰ) | ~1.448 - 1.4635 | [8][9] |

| pH | 11.4 (for a solution) | [11] |

Core Applications and Mechanisms

DIPA's bifunctional nature, containing both hydroxyl and amine groups, dictates its utility. It serves as a basic chemical to neutralize acids, buffer pH, and act as a surfactant and solubilizer for oils and fats.[3][5][7]

Its major applications include:

-

Gas Sweetening: DIPA is used in the Shell ADIP® process to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams.[7][14] It can be used for selective H₂S removal at low pressures.[14] The mechanism involves a reversible chemical reaction where the amine forms a salt with the acid gases, which can be regenerated by heating.[7][15]

-

Surfactants and Emulsifiers: It is frequently used to neutralize fatty acids and sulfonic acid-based surfactants to form soaps and emulsifiers in a variety of products, including personal care items, metalworking fluids, and pesticides.[3][16][17]

-

Corrosion Inhibitor: DIPA is a component in metalworking fluids and lubricants where it helps to protect metal surfaces from corrosion.[3][7][16]

-

Chemical Intermediate: It serves as a building block in the synthesis of other chemicals, such as vulcanization accelerators for rubber and certain herbicides.[4] In pharmaceutical applications, it can be an intermediate or used to adjust and stabilize the pH of medications.[5]

-

Coatings and Paints: It acts as a neutralizing agent for water-based coatings and supports film formation in stoving enamels.[4][17]

Caption: Logical workflow showing how DIPA's core properties lead to its main applications.

Toxicological Profile

This compound exhibits low acute systemic toxicity.[18] However, it is classified as a serious eye irritant and can cause skin irritation, particularly with prolonged contact.[10][13][19]

Table 2: Acute Toxicity Data for this compound

| Route | Species | Test | Value | Source(s) |

| Oral | Rat | LD50 | >2,000 - 4,765 mg/kg | [1][11][13] |

| Dermal | Rat | LD50 | >2,000 mg/kg | [13] |

| Dermal | Rabbit | LD50 | 8,000 mg/kg | [6][11] |

| Intraperitoneal | Mouse | LD50 | 96 mg/kg | [1] |

In repeated dose studies, no systemic effects were observed in rats given up to 750 mg/kg/day dermally.[20] Oral administration showed an increase in kidney weights at doses of 500 mg/kg/day or more, without accompanying histopathological changes.[20] DIPA did not show developmental toxicity in rats.[20]

Experimental Protocols

Synthesis of this compound

A common industrial synthesis involves the reaction of ammonia (B1221849) with propylene (B89431) oxide.[21][22]

Methodology:

-

Liquid ammonia and water are mixed to form an aqueous ammonia solution.[22]

-

This solution is thoroughly mixed with propylene oxide. The molar ratio of ammonia to propylene oxide is controlled, typically between 5:1 and 8:1.[22]

-

The mixture is preheated to 140-145 °C and fed into a high-pressure reactor.[22]

-

The reaction is carried out at a temperature of 148-155 °C and a pressure of 16.0-18.0 MPa for 1.5 to 3 hours.[22]

-

The resulting product mixture contains monoisopropanolamine (MIPA), this compound (DIPA), and triisopropanolamine (B86542) (TIPA).[9]

-

The individual products are separated via flash evaporation and fractional distillation.[9][22] This method can yield DIPA with a purity of over 99%.[9]

Analytical Method: DIPA in Water and Soil by HPLC

Analysis of DIPA can be challenging due to its lack of a strong chromophore.[7] A common method involves derivatization followed by High-Performance Liquid Chromatography (HPLC).[23][24]

Methodology:

-

Sample Preparation (Water): Filter the aqueous sample through a 0.45 µm syringe filter. Adjust the pH to >6 if necessary.[23]

-

Sample Preparation (Soil): Perform an aqueous extraction of the soil sample. Filter the extract.[23]

-

Derivatization:

-

Transfer a 0.50 mL aliquot of the filtered sample extract to a vial.[23]

-

Add 25 µL of borate (B1201080) buffer.[23]

-

Add 100 µL of a 2.5 mmol 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution in acetonitrile.[23]

-

Incubate the vial at a low heat for approximately 30 minutes. This reaction transforms the amine into a product with strong UV absorbance and fluorescence.[23]

-

Add 10 µL of 30% HCl to stop the reaction and vortex the sample.[23]

-

-

Analysis:

Caption: Experimental workflow for the analysis of DIPA by HPLC with derivatization.

Safety and Handling

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves and safety goggles.[8][25]

-

Keep away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][11][13]

Storage:

-

Keep containers tightly closed to prevent moisture ingress, as the material is hygroscopic.[8][10][11]

-

Store away from heat, open flames, and direct sunlight.[13][26]

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[10][25]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Inhalation: Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]

References

- 1. This compound | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 110-97-4 | CAS DataBase [m.chemicalbook.com]

- 3. saiper.com [saiper.com]

- 4. DI ISOPROPANOL AMINE | Oman CHEMICAL [omanchem.com]

- 5. rockchemicalsinc.com [rockchemicalsinc.com]

- 6. This compound | 110-97-4 [chemicalbook.com]

- 7. This compound | High-Purity Reagent [benchchem.com]

- 8. chinaamines.com [chinaamines.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. diisopropanol amine, 110-97-4 [thegoodscentscompany.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 14. oilngasprocess.com [oilngasprocess.com]

- 15. scribd.com [scribd.com]

- 16. greenchemindustries.com [greenchemindustries.com]

- 17. dow.com [dow.com]

- 18. researchgate.net [researchgate.net]

- 19. View Attachment [cir-reports.cir-safety.org]

- 20. Repeated dose toxicity and developmental toxicity of this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound - Wikipedia [en.wikipedia.org]

- 22. CN101265197A - Method for preparing this compound - Google Patents [patents.google.com]

- 23. www2.gov.bc.ca [www2.gov.bc.ca]

- 24. ccme.ca [ccme.ca]

- 25. carlroth.com [carlroth.com]

- 26. echemi.com [echemi.com]

Diisopropanolamine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of diisopropanolamine (DIPA), with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile chemical compound.

This compound (CAS No. 110-97-4) is a secondary amino alcohol that finds use in a wide array of industrial and commercial applications, including as an emulsifier, stabilizer, and chemical intermediate.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in formulations, and for the design and optimization of chemical processes.

Core Physical Properties of this compound

This compound can exist as a colorless liquid or a white to yellow crystalline solid, often with a characteristic fishy or ammonia-like odor.[2][3] It is a hygroscopic substance that may turn yellow upon exposure to light and air.[2]

Melting and Boiling Points: A Tabulated Summary

The melting and boiling points of this compound have been reported across various sources. These values can exhibit slight variations due to differences in experimental conditions and the purity of the substance. The following tables provide a consolidated summary of the reported quantitative data for easy comparison.

Table 1: Reported Melting Points of this compound

| Melting Point (°C) | Melting Point (°F) | Source(s) |

| 33 | 91.4 | Cole-Parmer Safety Data Sheet[4] |

| 41 | 105.8 | NET Safety Data Sheet |

| 42 | 107.6 | Wikipedia, Hosea Chem[5] |

| 42-45 | 107.6-113 | Jinan Future chemical Co.,Ltd[6], ChemicalBook[7][8], Sigma-Aldrich[9] |

| 44.5 | 112.1 | ECHEMI Safety Data Sheet[10], Univar Solutions[11] |

| 44.5-45.5 | 112.1-113.9 | CAS Common Chemistry[12] |

| 32-42 | 89.6-107.6 | DrugFuture Chemical Index[13] |

| 42.0 | 107.6 | The Good Scents Company[14] |

| 107.6 (as Freezing Point) | - | NOAA CAMEO Chemicals[15] |

Table 2: Reported Boiling Points of this compound

| Boiling Point (°C) | Pressure (mm Hg) | Source(s) |

| 248 | 760 | Univar Solutions[11], Hosea Chem[5] |

| 248.8 - 254.5 | 1013 hPa | ECHEMI Safety Data Sheet[10] |

| 249 | 760 | DrugFuture Chemical Index[13] |

| 249-250 | 760 | Cole-Parmer Safety Data Sheet[4] |

| 249-250 | 745 | Jinan Future chemical Co.,Ltd[6], ChemicalBook[7][8], Sigma-Aldrich[9], CAS Common Chemistry[12] |

| 250-251 | 760 | The Good Scents Company[14] |

| 248.2 | 1013 hPa | NET Safety Data Sheet[16] |

| 480.2 °F (249 °C) | 760 | NOAA CAMEO Chemicals[15] |

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is crucial for the characterization of chemical substances. Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely used to ensure reliability and comparability of data.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[10] Several methods are recognized for this determination, with the capillary tube method being one of the most common.

OECD Guideline 102: Melting Point / Melting Range

This guideline outlines several methods for determining the melting point of chemicals.[3][8][10][14] The choice of method depends on the substance's properties. Common techniques include:

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded.

-

Hot Stage Microscopy: A small quantity of the substance is heated on a microscope stage, and the melting process is observed visually.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the heat flow to or from a sample as a function of temperature. The melting point is identified by an endothermic peak on the resulting thermogram.

ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals

This standard provides a detailed procedure for determining the melting range of crystalline organic chemicals using the capillary tube method.[1][6] The method is suitable for substances with melting points between 30 and 250°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

OECD Guideline 103: Boiling Point

This guideline describes various methods for determining the boiling point of liquids and low-melting solids.[2][16][15][17] These methods include:

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a reflux condenser.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the standard atmospheric pressure.

-

Distillation Method: This method determines the boiling range of a liquid by distillation.

-

Siwoloboff Method: A small, inverted capillary tube containing an air bubble is placed in a sample of the liquid, which is then heated. The temperature at which a continuous stream of bubbles emerges from the capillary is taken as the boiling point.

Visualizing Experimental Workflows and Physical States

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental Workflow for Melting Point Determination by Capillary Method.

Caption: Relationship Between Physical State of this compound and Temperature.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. infinitalab.com [infinitalab.com]

- 7. scribd.com [scribd.com]

- 8. oecd.org [oecd.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. laboratuar.com [laboratuar.com]

- 11. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 12. enfo.hu [enfo.hu]

- 13. matestlabs.com [matestlabs.com]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. search.library.doc.gov [search.library.doc.gov]

- 17. oecd.org [oecd.org]

A Comprehensive Technical Guide to the Solubility of Diisopropanolamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diisopropanolamine (DIPA) in aqueous and various organic solvent systems. Understanding the solubility of DIPA is critical for its application in numerous fields, including its use as an emulsifier, stabilizer, and chemical intermediate. This document collates available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for these procedures.

Executive Summary

This compound is a polar, basic compound exhibiting high solubility in water and polar organic solvents, with limited solubility in non-polar media. It is frequently described as completely miscible with water, reflecting its high affinity for aqueous solutions.[1][2] Its solubility profile is a key determinant of its function in applications ranging from gas treatment and cosmetics to its use as a neutralizing agent in various formulations. This guide aims to provide a consolidated resource for professionals requiring detailed solubility information for experimental and process design.

Solubility Data

The solubility of this compound is dictated by its molecular structure, which features both polar hydroxyl groups and a secondary amine group, enabling it to act as a hydrogen bond donor and acceptor. This leads to its high solubility in protic and polar solvents.

Solubility in Water

This compound is highly soluble in water. Several sources describe it as being "completely soluble" or "miscible" in water under standard conditions.[1][3][4] Quantitative data further supports this, indicating a very high saturation point.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 87 | [5][6][7] |

| Water | 25 | Miscible | [1] |

Note: The term "miscible" implies that the substance dissolves in all proportions. While a specific solubility value of 87 g/100mL exists, for many practical applications, DIPA can be considered miscible with water.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is highly dependent on the polarity of the solvent. It is generally miscible with alcohols and shows moderate solubility in other polar solvents, while being poorly soluble in non-polar hydrocarbons.

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Alcohol (general) | Miscible | [8] |

| Ethanol | Moderate | [6] | |

| Aromatic Hydrocarbons | Toluene | Slightly Soluble | [8] |

| Aliphatic Hydrocarbons | Hydrocarbons (general) | Insoluble | [8] |

| Ketones | Acetone | Moderate | [6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted isothermal shake-flask method.[6][9] This method is considered the gold standard for establishing equilibrium solubility.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: High-purity water and selected organic solvents

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Isothermal shaking incubator or water bath with temperature control (± 0.5 °C)

-

Borosilicate glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC), or titration apparatus).

-

pH meter (for aqueous solutions)

-

Procedure

-

Preparation:

-

Equilibrate the chosen solvent and the isothermal shaker/water bath to the desired experimental temperature (e.g., 25 °C).

-

Prepare a series of glass vials.

-

-

Sample Preparation:

-

Add a measured amount of the solvent (e.g., 10 mL) to each vial.

-